

The Role of BMS-986235 in Cardioprotection: A Comparative Analysis of FPR2 Agonism

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For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for cardiovascular diseases is evolving, with a growing focus on resolving inflammation to mitigate cardiac injury and prevent heart failure. A key player in this emerging field is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that, when activated, can initiate pro-resolving signaling pathways. This guide provides a comprehensive comparison of **BMS-986235**, a selective FPR2 agonist, with other alternatives, supported by experimental data to validate the link between **BMS-986235**, FPR2, and cardioprotection.

Introduction to BMS-986235 and FPR2

BMS-986235 (also known as LAR-1219) is a potent and selective small-molecule agonist for FPR2.[1][2][3] FPR2 is a pattern recognition receptor involved in host defense and the regulation of inflammation.[4][5] Activation of FPR2 can lead to both pro-inflammatory and anti-inflammatory responses, depending on the ligand. Ligands like Annexin A1, Lipoxin A4, and Resolvin D1, as well as synthetic agonists like BMS-986235, are known to trigger anti-inflammatory and pro-resolving pathways, making FPR2 an attractive therapeutic target for conditions characterized by chronic inflammation, including heart failure.

The cardioprotective effects of **BMS-986235** are primarily attributed to its ability to promote the resolution of inflammation following cardiac injury, such as a myocardial infarction (MI). In preclinical models, **BMS-986235** has demonstrated the ability to reduce infarct size, limit adverse left ventricular remodeling, and improve overall cardiac structure and function.





Mechanism of Action: The BMS-986235-FPR2 Signaling Axis

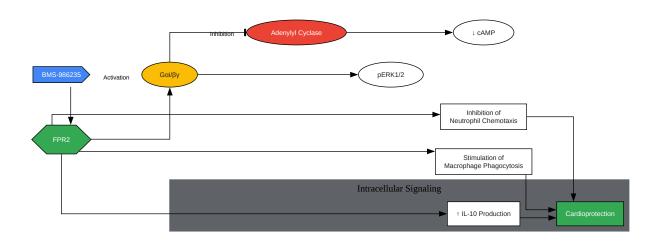
Activation of FPR2 by **BMS-986235** initiates a cascade of intracellular signaling events that collectively contribute to its cardioprotective effects. This process primarily involves the $G\alpha$ i subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Key downstream effects of BMS-986235-mediated FPR2 activation include:

- Inhibition of Neutrophil Chemotaxis: By suppressing the migration of neutrophils to the site of cardiac injury, BMS-986235 helps to limit the initial inflammatory response and reduce tissue damage.
- Stimulation of Macrophage Phagocytosis: BMS-986235 enhances the ability of macrophages to clear away dead cells and cellular debris, a crucial step in the resolution of inflammation and tissue repair.
- Promotion of Anti-Inflammatory Cytokine Production: Treatment with **BMS-986235** has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).
- Modulation of Pro-survival Signaling: The signaling cascade may also involve the activation
 of pro-survival pathways, such as the ERK/Akt pathway, which can help protect cardiac cells
 from apoptosis.

Interestingly, studies have suggested that **BMS-986235** may be a biased agonist, showing a preference for G-protein signaling over the recruitment of β -arrestin. This biased agonism could be advantageous, as it may favor the desired pro-resolving effects while minimizing potential adverse effects associated with β -arrestin signaling.





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BMS-986235 mediated FPR2 signaling pathway.

Comparative Performance of FPR2 Agonists

While **BMS-986235** shows significant promise, it is important to compare its performance with other FPR2 agonists and compounds with alternative mechanisms of action.



Compound	Target(s)	Key In Vitro Effects (EC50)	Key In Vivo Cardioprotecti ve Effects	Reference(s)
BMS-986235	Selective FPR2 Agonist	hFPR2: 0.41 nMmFPR2: 3.4 nM	Reduces infarct size, improves cardiac function, and attenuates LV remodeling in mouse MI models.	***
ACT-389949	Selective FPR2 Agonist	Potent FPR2 agonist (EC50 in low nM range)	Entered Phase I clinical trials, but data showed rapid loss of surface exposed neutrophil receptors.	
Compound 43	Dual FPR1/FPR2 Agonist	Potent agonist at both FPR1 and FPR2.	Prevents cardiac remodeling and improves cardiac function in a mouse MI model.	_
Compound 17b	Biased Dual FPR1/FPR2 Agonist	Favors ERK/Akt signaling over Ca2+ mobilization.	Protects against myocardial ischemia-reperfusion injury and attenuates MI-induced LV dysfunction.	
WKYMVm	Non-selective FPR Agonist	Activates FPR1, FPR2, and FPR3.	Stimulates mobilization of circulating angiogenic cells and promotes	_

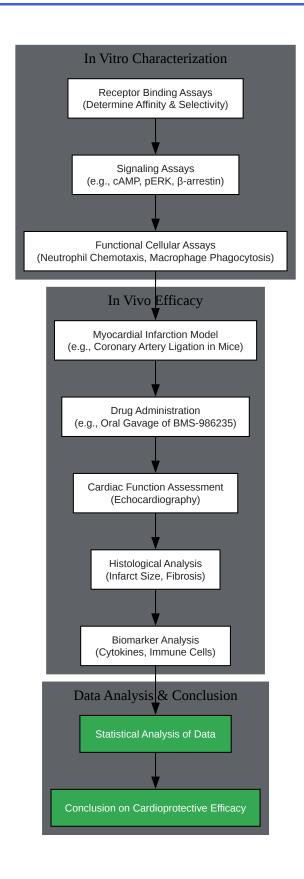


			cardiac repair after MI.
Resolvin D1 (RvD1)	Endogenous FPR2 Agonist	Potent pro- resolving mediator.	Limits early remodeling after MI.
Lipoxin A4 (LXA4)	Endogenous FPR2 Agonist	Potent pro- resolving mediator.	Cardioprotective in experimental models of MI.
Annexin A1 (ANXA1)	Endogenous FPR2 Agonist	Endogenous pro- resolving protein.	Cardioprotective in experimental models of MI.

Experimental Protocols

A general workflow for evaluating the cardioprotective effects of an FPR2 agonist like **BMS-986235** in a preclinical setting is outlined below.





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General experimental workflow for preclinical evaluation.



Key Methodologies:

- Myocardial Infarction (MI) Model: A common method involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice to induce MI. This model allows for the assessment of infarct size, cardiac remodeling, and functional changes over time.
- Echocardiography: This non-invasive imaging technique is used to assess cardiac function in vivo. Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
- Histological Analysis: After the study period, hearts are typically excised, sectioned, and stained (e.g., with Masson's trichrome) to visualize the infarct area and the extent of fibrosis.
- Neutrophil Chemotaxis Assay: This in vitro assay measures the migration of isolated neutrophils towards a chemoattractant. The inhibitory effect of compounds like BMS-986235 on this migration is quantified.
- Macrophage Phagocytosis Assay: This assay assesses the ability of macrophages to engulf apoptotic cells or fluorescently labeled beads. The stimulatory effect of FPR2 agonists on this process is measured.
- Signaling Assays (BRET/FRET): Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET)-based assays can be used in cell lines expressing FPR2 to quantify G-protein activation and β-arrestin recruitment upon agonist stimulation.

Conclusion

The available evidence strongly supports a link between the selective FPR2 agonist **BMS-986235** and cardioprotection. Its mechanism of action, centered on the resolution of inflammation, offers a promising therapeutic strategy for mitigating the adverse consequences of myocardial infarction and preventing the progression to heart failure. While **BMS-986235** has shown efficacy in preclinical models, the outcomes of clinical trials are eagerly awaited to confirm its therapeutic potential in humans. The comparison with other FPR2 agonists highlights the nuances within this class of compounds, including differences in selectivity and biased agonism, which may have important implications for clinical efficacy and safety. Further research into the long-term effects and the precise molecular mechanisms of FPR2-mediated



cardioprotection will be crucial for the successful translation of this promising therapeutic approach.

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